4-(4-nitro-1H-pyrazol-3-yl)pyridine
Description
Significance of Pyrazole (B372694) Scaffold in Drug Discovery and Development
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry, recognized for its vast therapeutic potential. sigmaaldrich.comchemsrc.com Its presence in a multitude of FDA-approved drugs underscores its significance in modern medicine. sigmaaldrich.comchemicalbook.comnih.gov Over the past few decades, more than 40 drugs containing a pyrazole moiety have received FDA approval for a wide array of clinical applications. chemicalbook.com This includes well-known medications such as the anti-inflammatory drug Celecoxib (B62257), the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil. sigmaaldrich.comshachemlin.com The number of approved drugs featuring this scaffold has seen a notable increase, with over 30 gaining approval since 2011 alone. chemicalbook.com
The versatility of the pyrazole ring is evident in the broad spectrum of pharmacological activities its derivatives exhibit. These include anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antipsychotic properties. chemsrc.comnih.govnih.gov This wide range of biological activities has led to the classification of pyrazole as a "privileged scaffold" in drug discovery. sigmaaldrich.comshachemlin.com The unique physicochemical properties of the pyrazole core can contribute to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. chemicalbook.commdpi.com
In the realm of oncology, the pyrazole ring is a key component in numerous protein kinase inhibitors (PKIs), a critical class of targeted cancer therapies. bldpharm.com Eight of the 74 small molecule PKIs approved by the US FDA contain a pyrazole ring, including Crizotinib and Ruxolitinib. bldpharm.com The pyrazole scaffold's ability to act as a versatile bioisosteric replacement and its favorable drug-like properties make it an attractive framework for designing potent and selective inhibitors of various kinases. bldpharm.com
The synthetic accessibility of pyrazoles further enhances their appeal to medicinal chemists. chemsrc.comelsevierpure.com Various synthetic methodologies have been developed, allowing for the efficient creation of diverse libraries of pyrazole derivatives for biological screening. chemsrc.com The ability to readily modify the pyrazole ring at multiple positions enables the fine-tuning of a compound's properties to optimize its efficacy and safety. elsevierpure.com
Table 1: Examples of FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Therapeutic Area |
| Celecoxib | Anti-inflammatory |
| Apixaban | Anticoagulant |
| Sildenafil | Erectile Dysfunction |
| Crizotinib | Anticancer |
| Ruxolitinib | Anticancer |
| Rimonabant | Anti-obesity (withdrawn) |
| Difenamizole | Analgesic |
| Betazole | H2-receptor agonist |
| Fezolamide | Antidepressant |
Significance of Pyridine (B92270) Scaffold in Drug Discovery and Development
The pyridine scaffold, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is another exceptionally important pharmacophore in medicinal chemistry. chemicalbook.comnih.gov Its prevalence in pharmaceuticals is remarkable, with over 7,000 existing drug candidates incorporating this ring system. chemicalbook.comnih.gov An analysis of US FDA-approved drugs between 2014 and 2023 revealed that the pyridine ring is the most frequently occurring azaheterocycle. chemicalbook.com
The significance of the pyridine moiety stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. chemicalbook.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. chemicalbook.comresearchgate.net This feature, along with its polarity, often leads to improved solubility and bioavailability of drug molecules. sigmaaldrich.comrsc.org Furthermore, the pyridine ring is a bioisostere of the benzene (B151609) ring, offering a means to modulate a compound's properties while maintaining a similar size and shape. nih.govnih.gov
Pyridine-containing compounds have demonstrated a vast range of pharmacological activities, leading to their use in treating a multitude of diseases. chemicalbook.com Notable examples of drugs featuring a pyridine scaffold include the anti-cancer agent Abiraterone, the anti-tuberculosis drug Isoniazid, the anti-ulcer medication Omeprazole, and the calcium channel blocker Amlodipine. chemicalbook.com The therapeutic applications of pyridine derivatives span across various areas, including oncology, infectious diseases, central nervous system disorders, and cardiovascular diseases. chemicalbook.combldpharm.com
The chemical tractability of the pyridine ring allows for straightforward modifications at multiple positions, enabling the synthesis of diverse compound libraries for drug discovery programs. chemicalbook.com This ease of chemical manipulation facilitates the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. chemicalbook.com
Table 2: Examples of FDA-Approved Pyridine-Containing Drugs
| Drug Name | Therapeutic Area |
| Abiraterone | Anticancer |
| Isoniazid | Antitubercular |
| Omeprazole | Antiulcer |
| Amlodipine | Calcium Channel Blocker |
| Imatinib | Kinase Inhibitor |
| Atazanavir | Antiviral |
| Pyridostigmine | Myasthenia Gravis |
| Nicotinamide | Vitamin B3 |
Rationale for Combining Pyrazole and Pyridine Moieties in Novel Chemical Entities
The strategic combination of two or more pharmacophores into a single molecule, often referred to as molecular hybridization, is a powerful approach in drug design aimed at developing novel chemical entities with enhanced or synergistic biological activities. nih.govelsevierpure.com The fusion of pyrazole and pyridine rings to form pyrazolopyridines, particularly the pyrazolo[3,4-b]pyridine scaffold, has emerged as a promising strategy in medicinal chemistry. chemsrc.comchemicalbook.com
The rationale behind combining these two privileged scaffolds lies in the potential for a synergistic effect, where the resulting hybrid molecule exhibits pharmacological properties that are superior to the individual components. chemsrc.com Both pyrazole and pyridine moieties are known to interact with a wide range of biological targets, and their combination can lead to compounds with dual or multi-target activities. sigmaaldrich.comchemsrc.com For instance, pyrazole-pyridine hybrids have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. chemsrc.comnih.gov
The fused pyrazolo[3,4-b]pyridine ring system provides a rigid and planar scaffold that can effectively present substituents in a defined spatial orientation for optimal interaction with a biological target. chemicalbook.comnih.gov This structural rigidity can contribute to higher binding affinity and selectivity. The pyrazole portion of the hybrid can participate in hydrogen bonding as both a donor and an acceptor, while the pyridine nitrogen adds another hydrogen bond acceptor site, increasing the potential for strong and specific interactions with protein targets. mdpi.com
Several approved and investigational drugs feature a pyrazole-pyridine hybrid structure. For example, Crizotinib is a pyrazole-pyridine hybrid that acts as a potent anticancer agent. nih.gov The development of pyrazolo[3,4-b]pyridine derivatives as inhibitors of various kinases, such as Tropomyosin receptor kinases (TRKs) and Fibroblast growth factor receptors (FGFRs), highlights the therapeutic potential of this combined scaffold. nih.govbldpharm.com Researchers have also explored these hybrids for the treatment of pulmonary arterial hypertension, demonstrating their ability to inhibit vascular remodeling and induce vasodilation. sigmaaldrich.com
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various established synthetic routes, making this scaffold accessible for further exploration and development in drug discovery programs. chemicalbook.comshachemlin.com
Overview of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in the Context of Contemporary Research
The specific compound, this compound, represents a molecule of interest within the broader class of pyrazole-pyridine hybrids. Its chemical structure features a pyridine ring attached to the 3-position of a pyrazole ring, which is further substituted with a nitro group at the 4-position.
In the broader context of medicinal chemistry, nitro-substituted pyrazoles and their derivatives have been investigated for various therapeutic applications. For instance, nitrofuran-containing pyrazole derivatives have shown antibacterial and antifungal activity. elsevierpure.com The introduction of a nitro group can sometimes enhance the biological activity of a parent compound.
The pyrazole-pyridine core of this compound is a scaffold that has been extensively studied. For example, derivatives of 4-(1H-pyrazol-3-yl)pyridine have been explored as allosteric modulators of muscarinic acetylcholine (B1216132) receptors. nih.gov Furthermore, the fused pyrazolo[4,3-b]pyridine system, a close structural relative, has been the subject of research for developing inhibitors of various kinases. nih.gov
Given the established importance of the pyrazole-pyridine scaffold and the modulating effect of the nitro group, this compound serves as an interesting candidate for further investigation in drug discovery programs. Its synthesis and evaluation against a panel of biological targets could reveal novel therapeutic applications. The chemical properties of this compound, such as its melting point and predicted pKa, are available in chemical databases, providing a foundation for future research endeavors. chemicalbook.com
Table 3: Chemical Properties of this compound
| Property | Value |
| CAS Number | 27116-83-2 |
| Molecular Formula | C8H6N4O2 |
| Molecular Weight | 190.16 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitro-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-1-3-9-4-2-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIYLJZNEUCTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Nitro 1h Pyrazol 3 Yl Pyridine and Its Analogues
Strategic Approaches to Pyrazole-Pyridine Core Synthesis
The assembly of the pyrazole-pyridine framework can be approached from two distinct directions, each offering unique advantages depending on the availability of starting materials and the desired substitution pattern on the final molecule.
Formation of Pyridine (B92270) Ring onto a Pre-existing Pyrazole (B372694) Moiety
A predominant strategy for constructing pyrazolo[3,4-b]pyridines involves the annulation of a pyridine ring onto a pyrazole derivative. nih.gov This approach typically utilizes a 5-aminopyrazole as a key building block, which acts as a dinucleophile. nih.gov This intermediate then reacts with a 1,3-dielectrophilic species to construct the pyridine ring. The nature of the 1,3-dielectrophile can be varied to introduce different substituents onto the newly formed pyridine ring. For instance, the Gould-Jacobs reaction, a well-established method for quinoline (B57606) synthesis, can be adapted to form 1H-pyrazolo[3,4-b]pyridines by reacting a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate. nih.gov This reaction proceeds through the initial attack of the amino group of the pyrazole onto the enol ether, followed by cyclization and subsequent treatment with reagents like POCl₃ to yield a 4-chloro-1H-pyrazolo[3,4-b]pyridine. nih.gov
Formation of Pyrazole Ring onto a Pre-existing Pyridine Moiety
An alternative, though less common, approach involves the construction of the pyrazole ring onto a functionalized pyridine precursor. nih.govresearchgate.net This method is particularly useful when the desired pyridine core is readily available. A typical reaction involves the treatment of a 2-chloropyridine (B119429) bearing an aldehyde, ketone, ester, or cyano group at the C3 position with hydrazine (B178648) or a substituted hydrazine. nih.gov This leads to the formation of the pyrazole ring fused to the pyridine. For example, pyrazolo[4,3-b]pyridines can be synthesized from 2-chloro-3-nitropyridines through a sequence involving nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. nih.gov
Classical and Modern Synthetic Protocols
A diverse array of reaction types are employed to achieve the synthesis of pyrazole-pyridine systems, ranging from traditional condensation and cyclization reactions to more contemporary metal-catalyzed cross-coupling methods.
Cyclization Reactions in the Formation of Pyrazole-Pyridine Systems
Cyclization reactions are fundamental to the formation of both the pyrazole and pyridine rings in these bicyclic systems. nih.govbeilstein-journals.orgijpsjournal.com In the context of forming the pyrazole ring, a common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. ijpsjournal.comyoutube.com This can be achieved through a one-pot process where the 1,3-dicarbonyl is generated in situ. beilstein-journals.org For instance, the Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, which first forms an imine and then an enamine, followed by cyclization to the aromatic pyrazole ring. youtube.com Electrophilic cyclization of α,β-alkynic hydrazones using reagents like molecular iodine is another effective method for producing substituted pyrazoles. acs.org
The formation of the pyridine ring often involves the cyclization of an intermediate formed from a pyrazole derivative. As mentioned in the Gould-Jacobs reaction, the cyclization of the intermediate formed from 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is a key step. nih.gov Similarly, multicomponent reactions can lead to the formation of dihydropyrano[2,3-c]pyrazoles, which can be considered precursors to pyrazole-pyridine systems. rsc.org
Condensation Reactions in Heterocyclic Synthesis
Condensation reactions are integral to the synthesis of the pyrazole-pyridine core, often serving as the initial step in a multi-step sequence. nih.govbeilstein-journals.orgijpsjournal.comacsgcipr.orgdergipark.org.tr The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic example of a condensation reaction leading to a pyrazole. ijpsjournal.comyoutube.com The initial condensation forms a hydrazone, which then undergoes cyclization. organic-chemistry.org The synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature. ijpsjournal.com
In the context of building the pyridine ring, condensation reactions are also crucial. The Hantzsch pyridine synthesis and related multicomponent reactions often involve aldol-type or Michael-type condensation reactions to assemble the carbon framework of the pyridine ring before the final cyclization and aromatization steps. acsgcipr.org For instance, the reaction of an enaminone, generated from the condensation of a 1,3-dicarbonyl compound and DMF-dimethylacetal, with a hydrazine derivative leads to the formation of a pyrazole in a one-pot process. beilstein-journals.org
Metal-Catalyzed Coupling Reactions in Heterocycle Synthesis
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and the synthesis of pyrazole-pyridine systems is no exception. nih.govchim.itnih.gov These reactions offer a powerful tool for the functionalization of both the pyrazole and pyridine rings.
Palladium-catalyzed reactions, such as the Suzuki coupling, are widely used. For example, a Suzuki reaction between a pyrazole boronic acid derivative and a halogenated pyridine can be employed to construct the pyrazole-pyridine linkage. google.com Similarly, copper-catalyzed reactions are also prevalent. Copper-catalyzed condensation reactions can provide pyrazoles under mild, acid-free conditions. organic-chemistry.org Furthermore, copper-catalyzed Ullmann-type coupling reactions can be used to form C-N bonds, for instance, in the N-arylation of pyrazoles. nih.gov The choice of ligand is crucial in these reactions, with pyrazole-substituted pyridines themselves serving as effective ligands in transition-metal catalysis. thieme-connect.comresearchgate.net
| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference(s) |
| Gould-Jacobs Reaction | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | - | Pyrazole | youtube.com |
| Electrophilic Cyclization | α,β-Alkynic hydrazone | I₂ | 4-Iodopyrazole | acs.org |
| Suzuki Coupling | Pyrazole boronic acid, Halogenated pyridine | Palladium catalyst | Pyrazole-pyridine | google.com |
| Copper-Catalyzed Condensation | Ketone, Acid chloride, Hydrazine | Copper catalyst | Pyrazole | organic-chemistry.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyrazole derivatives. researcher.life This technology often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org
In the context of pyrazole synthesis, microwave irradiation has been successfully employed in various reaction types. For instance, the synthesis of pyrazolyl-substituted benzochroman-4-ones was achieved in significantly higher yields (59–71%) and much shorter reaction times (5–7 minutes) under microwave conditions at 180 W, compared to reflux conditions which required 10–12 hours. rsc.org Similarly, microwave-assisted oxidative coupling reactions have been reported for the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, achieving yields of 80-98% within just 3 minutes at 100°C and 350 W. rsc.org
The application of microwave technology is particularly advantageous in multicomponent reactions. A one-pot, four-component synthesis of 4H-pyrano[2,3-c]pyrazoles utilizing microwave irradiation resulted in faster reaction completion (less than 5 minutes) and excellent yields compared to conventional stirring at room temperature. nih.gov The combination of microwave heating with eco-friendly solvents like water-ethanol mixtures further enhances the green credentials of these synthetic protocols. nih.gov
While direct microwave-assisted synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is not extensively detailed in the provided results, the successful application of this technology to a wide range of pyrazole and pyrazolo[3,4-b]pyridine derivatives suggests its high potential for the synthesis of the title compound and its analogs. rsc.orgosi.lv The general strategies often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, steps that are demonstrably accelerated by microwave irradiation. afinitica.com
One-Pot Multicomponent Processes for Pyrazole Derivatives
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. nih.govbenthamdirect.com These processes are characterized by the sequential addition of multiple reagents to a single reaction vessel, avoiding the need for isolation and purification of intermediates. nih.gov
The synthesis of pyranopyrazoles, a class of compounds structurally related to pyrazole derivatives, frequently employs a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. nih.govresearchgate.net Various catalysts, including base catalysts like potassium t-butoxide and nanomagnetic catalysts, have been utilized to promote these reactions, often leading to high yields and short reaction times. nih.gov The use of green solvents and alternative energy sources like ultrasonication further enhances the sustainability of these methods. nih.govut.ac.ir
For the synthesis of pyrazole rings themselves, multicomponent strategies have been developed that involve, for example, the reaction of aldehydes, arylhydrazines, and β-diketones or β-ketoesters. rsc.org In some cases, these reactions can be performed under solvent-free conditions. rsc.org Another approach involves the in situ generation of nitrile imines from aromatic hydrazines and aldehydes, which then undergo 1,3-dipolar cycloaddition reactions with alkynes to form the pyrazole ring. rsc.org
These MCRs provide a versatile platform for generating a library of substituted pyrazole derivatives, and the principles can be adapted for the synthesis of precursors to this compound.
Derivatization Strategies for this compound
Functionalization at Pyrazole Nitrogen Atoms
The pyrazole ring in this compound possesses two nitrogen atoms, offering opportunities for N-functionalization. In unsubstituted 1H-pyrazoles, tautomerism can exist, although for many pyrazolo[3,4-b]pyridines, the 1H-tautomer is significantly more stable. nih.gov
Alkylation and arylation at the pyrazole nitrogen are common derivatization strategies. For instance, in the synthesis of 4-(pyrazol-1-yl)carboxanilides, a key step involves the cyclocondensation of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound, leading to a 1-(4-nitrophenyl)-1H-pyrazole derivative. afinitica.com This demonstrates the introduction of a substituted phenyl group at the N1 position of the pyrazole ring.
The choice of substituent on the pyrazole nitrogen can significantly influence the molecule's properties. For example, in the crystal structure of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the nitrophenyl group is attached to the pyrazole nitrogen. nih.gov This functionalization is achieved through the reaction of an N-(4-nitrophenyl)carbohydrazonoyl chloride with an appropriate active methylene (B1212753) compound. nih.gov
Substitutions on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comscribd.com Electrophilic attack, when it occurs, preferentially happens at the 3-position. scribd.compearson.com Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. gcwgandhinagar.com
For pyridine itself, direct nitration is difficult and results in low yields of 3-nitropyridine. scribd.com However, the electronic properties of the pyridine ring can be modulated by substituents. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups further deactivate it. pearson.com
In the context of pincer-type molecules with a central substituted pyridine, a range of functional groups including -OH, -OBn, -Cl, and -NO2 have been introduced at the 4-position of the pyridine ring. nih.gov This indicates that synthetic methods exist for the functionalization of the pyridine moiety, which could be applied to this compound. Nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 4-position of a pyridine ring is a plausible strategy for introducing various functionalities. vaia.com
Modifications to the Nitro Group and its Impact on Synthesis
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. taylorandfrancis.com It can be a key functional handle for further synthetic transformations.
A primary modification of the nitro group is its reduction to an amino group. This transformation is commonly achieved using reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or metal hydrides. afinitica.com The resulting amino group can then be subjected to a wide array of subsequent reactions, such as acylation to form amides. afinitica.com This reduction-acylation sequence is a common strategy for building molecular diversity.
The presence of the nitro group also impacts the synthesis of the pyrazole ring itself. For example, the synthesis of 1-(4-nitrophenyl)-1H-pyrazoles is a key step in the preparation of certain carboxanilides. afinitica.com In some cases, the reaction conditions used for pyrazole formation can lead to the simultaneous reduction of a nitro group present on an aryl substituent. afinitica.com
Furthermore, the nitro group itself can be the target of substitution reactions, although this is less common than its reduction. The strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic attack but can activate it for certain nucleophilic substitutions. The synthesis of energetic materials often involves the introduction of multiple nitro groups onto a pyrazole core. researchgate.net
The reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and a nitrylimine unexpectedly led to a 5-nitropyrazole derivative through a unique elimination process, highlighting the intricate role the nitro group and its precursors can play in directing the outcome of a reaction. nih.gov
Computational Chemistry and in Silico Investigations of 4 4 Nitro 1h Pyrazol 3 Yl Pyridine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.
Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking studies have been instrumental in evaluating the potential of pyrazole (B372694) derivatives, including those structurally related to 4-(4-nitro-1H-pyrazol-3-yl)pyridine, as inhibitors of various enzymes. For instance, docking simulations of pyrazole derivatives with targets like the main protease of SARS-CoV-2 (PDB IDs: 6LU7, 6W9C, and 6WQF) have revealed favorable binding scores, suggesting inhibitory activity. nih.gov The binding free energy, calculated using methods like MM-GBSA, helps in quantifying the strength of these interactions, with significant contributions often coming from covalent binding and van der Waals forces. nih.gov
In the context of muscarinic acetylcholine (B1216132) receptor M4 (M4), pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs). nih.gov Docking studies help in understanding how these compounds interact with the allosteric site of the receptor. nih.gov The predicted binding affinities, often expressed as pKB values, for a series of such compounds were found to be in the range of 6.3 to 6.5. nih.gov These studies also predict the cooperativity of binding with the endogenous ligand, acetylcholine (ACh), indicating a significant enhancement of ACh's affinity for its binding site. nih.gov
The following table summarizes the binding affinity data for a series of pyrazol-4-yl-pyridine derivatives at the human M4 receptor.
| Compound | pKB | logαACh |
|---|---|---|
| 8 | 6.4 ± 0.1 | 1.45 ± 0.09 |
| 9 | 6.5 ± 0.1 | 1.74 ± 0.11 |
| 10 | 6.3 ± 0.1 | 1.38 ± 0.10 |
| 11 | 6.4 ± 0.1 | 1.58 ± 0.10 |
| 12 | 6.4 ± 0.1 | 1.62 ± 0.10 |
| 13 | 6.4 ± 0.1 | 1.69 ± 0.11 |
Data sourced from radioligand binding experiments on CHO cells expressing the human M4 receptor. nih.gov pKB represents the negative logarithm of the equilibrium dissociation constant of the PAMs. logαACh represents the logarithm of the binding cooperativity factor between the PAMs and ACh.
Active Site Analysis and Binding Pose Elucidation
In the case of pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors, docking studies have identified key hydrogen bond interactions with amino acid residues such as Asp392, Asn395, Tyr233, and Gln443. nih.gov Furthermore, π-π stacking interactions with residues like His234, Phe414, and Phe446 are also observed, highlighting the importance of aromatic moieties in the ligand structure. nih.gov Similarly, for pyrazole-3-carbohydrazone derivatives targeting dipeptidyl peptidase IV (DPP-4), molecular docking provides a rational explanation for the observed structure-activity relationships. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules.
Electronic Structure Analysis of this compound
DFT calculations provide valuable information about the electronic structure of pyrazole derivatives. For instance, studies on 4-nitro-N-1H-pyrazol-3-ylbenzamide have utilized DFT to analyze the molecular geometry and the nature of intermolecular interactions. nih.gov These calculations can reveal the dihedral angles between different ring systems within the molecule, such as the 13.90° and 18.64° angles observed between the pyrazole and nitrobenzene (B124822) rings in two symmetry-independent molecules. nih.gov
The electronic environments of bis(pyrazol-1-yl)pyridine (bppy) ligands, including nitro-substituted derivatives, have been characterized using UV-Vis absorbance spectroscopy and cyclic voltammetry, complemented by theoretical calculations. rsc.orgdocumentsdelivered.com These studies allow for the determination of the HOMO-LUMO gap, which is a key indicator of the molecule's electronic excitability and stability. rsc.orgdocumentsdelivered.com
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgtaylorandfrancis.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org
The energy of the HOMO (EHOMO) indicates the tendency for electronic donation, while the energy of the LUMO (ELUMO) reflects the tendency to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing chemical reactivity. A smaller gap generally implies higher reactivity. rsc.orgdocumentsdelivered.com For a series of mono- and di-substituted 4-nitro- and 4-amino-pyrazol-1-yl bis(pyrazol-1-yl)pyridine-type ligands, the calculated HOMO-LUMO gaps ranged from 3.01 eV to 3.66 eV, indicating that the electronic environment of the ligand can be tuned by substitution. rsc.orgdocumentsdelivered.com
The following table presents the calculated HOMO-LUMO gaps for a selection of these ligands.
| Compound | HOMO-LUMO Gap (eV) |
|---|---|
| 1 (mono-nitro) | 3.54 |
| 2 (mono-amino) | 3.53 |
| 5 (di-nitro) | 3.01 |
| 6 (di-amino) | 3.66 |
| bppy (unsubstituted) | 3.86 |
Data from electronic investigation of substituted bis(pyrazol-1-yl)pyridine-type ligands. rsc.orgdocumentsdelivered.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. dovepress.com This model can then be used as a query in virtual screening to search large compound databases for new molecules with the potential for similar activity. jddtonline.info
For pyrazole-3-carbohydrazone derivatives acting as DPP-4 inhibitors, a pharmacophore model was developed based on active compounds. nih.gov The best model consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov This model successfully guided the identification of new inhibitors. nih.gov Similarly, for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting PDE4, a five-point pharmacophore model was generated, highlighting the importance of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for inhibitory activity. nih.gov
Virtual screening, often in conjunction with pharmacophore modeling and molecular docking, is a powerful tool for hit identification in drug discovery. jddtonline.inforesearchgate.net It allows for the rapid and cost-effective screening of vast chemical libraries to identify promising lead compounds. jddtonline.info This approach has been successfully applied to various pyrazole-containing scaffolds to discover novel inhibitors for different therapeutic targets. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives
QSAR modeling for derivatives of this compound aims to establish a mathematical correlation between the structural properties of these molecules and their observed biological activities. Such studies are pivotal in understanding the molecular characteristics that are critical for their therapeutic action, thereby facilitating the rational design of new, improved derivatives.
The development of robust and predictive QSAR models is a cornerstone of in silico drug design. For pyrazole-containing compounds, various modeling techniques have been successfully applied to predict a range of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.govnih.gov These models are constructed by correlating molecular descriptors with experimental activity data.
Predictive models for this compound derivatives would likely be developed using a dataset of analogues with measured biological activities, such as IC50 values. nih.gov The process typically involves dividing the dataset into a training set, for building the model, and a test set, for validating its predictive power. nih.gov
Several types of QSAR models could be developed:
2D-QSAR: These models utilize 2D descriptors that can be calculated directly from the chemical structure, such as molecular weight, logP, and topological indices. nih.gov For instance, a multiple linear regression (MLR) model could be generated to predict activity based on a combination of these descriptors. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build 3D-QSAR models. rsc.org These methods analyze the steric and electrostatic fields around the aligned molecules to determine how these properties influence biological activity.
4D-QSAR: This advanced approach considers the conformational flexibility of the molecules, providing a more dynamic picture of the ligand-receptor interactions. researchgate.netnih.gov An Electron Conformational-Genetic Algorithm (EC-GA) method can be used to identify the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity. nih.govingentaconnect.com
The statistical quality of the developed models is assessed using various parameters, including the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the standard error of estimation. nih.gov High R² and q² values indicate a model with good fitting and predictive ability.
Table 1: Representative Statistical Parameters for a Hypothetical 2D-QSAR Model for this compound Derivatives
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.89 | Indicates that 89% of the variance in the biological activity can be explained by the model. |
| q² (Cross-validated R²) | 0.81 | A measure of the model's predictive ability, determined through cross-validation. |
| F-statistic | 120.5 | Represents the statistical significance of the regression model. |
| Standard Error (SE) | 0.25 | Measures the dispersion of residuals. |
A primary outcome of QSAR studies is the identification of molecular descriptors that are crucial for the biological activity of a compound series. These descriptors provide insights into the structural requirements for potency and selectivity, guiding the modification of the lead compound to enhance its therapeutic profile.
For derivatives of this compound, several classes of descriptors are likely to be important:
Electronic Descriptors: The presence of the electron-withdrawing nitro group and the nitrogen atoms in the pyrazole and pyridine (B92270) rings significantly influences the electronic properties of the molecule. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment are often correlated with activity. researchgate.net For instance, the LUMO energy can be related to the molecule's ability to accept electrons, which can be crucial for interactions with biological targets.
Steric Descriptors: The size and shape of the substituents on the pyrazole and pyridine rings can impact how the molecule fits into the binding site of a target protein. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) can quantify these effects. shd-pub.org.rs 3D-QSAR contour maps can visually represent regions where bulky or smaller substituents are favored for enhanced activity. rsc.org
Hydrophobic Descriptors: The lipophilicity of the derivatives, often quantified by the partition coefficient (logP), plays a critical role in their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their binding to target proteins. Modulating the hydrophobicity by introducing different substituents can be a key strategy for optimizing both potency and pharmacokinetic properties.
Topological Descriptors: These descriptors encode information about the connectivity of atoms within the molecule. Indices such as the Kier & Hall connectivity indices and the Balaban index can capture aspects of molecular size, branching, and cyclicity, which can be correlated with biological activity. nih.gov
Table 2: Key Structural Descriptors and Their Potential Influence on the Activity of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | LUMO Energy | A lower LUMO energy, influenced by the nitro group, may enhance interactions with electron-rich biological targets. |
| Dipole Moment | The magnitude and orientation of the dipole moment can affect binding affinity within the target's electrostatic environment. | |
| Steric | Molecular Volume | Optimal molecular size is crucial for fitting into the binding pocket of the target receptor. |
| Steric Fields (from 3D-QSAR) | Contour maps can indicate specific locations where bulky or non-bulky substituents on the pyridine or pyrazole ring increase or decrease potency. | |
| Hydrophobic | LogP | Modulating logP can optimize the balance between target binding and pharmacokinetic properties like cell permeability. |
| Topological | Kier Shape Indices | These indices relate to molecular shape and can be important for complementarity with the receptor binding site. |
By systematically analyzing these descriptors, researchers can build a comprehensive understanding of the structure-activity landscape for this compound derivatives. This knowledge is instrumental in the design of new compounds with potentially improved therapeutic efficacy and selectivity.
Biological Activity Profiles of 4 4 Nitro 1h Pyrazol 3 Yl Pyridine and Its Derivatives
Anticancer Activity
Derivatives based on the pyrazole (B372694) and pyrazolopyridine core have shown significant promise as anticancer agents. Their mechanisms of action are often multifaceted, involving direct cytotoxicity to cancer cells, interference with the cell cycle, and the induction of programmed cell death (apoptosis).
In Vitro Cytotoxicity Assays against Various Human Cancer Cell Lines
A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of and kill cancer cells in a laboratory setting. Numerous studies have evaluated the cytotoxic effects of pyrazole-based compounds against a wide array of human cancer cell lines.
Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent, broad-spectrum anti-proliferative activity. rsc.org For instance, two specific derivatives showed significant growth inhibition across the NCI's 60-cancer-cell-line panel, with GI₅₀ (concentration for 50% growth inhibition) values ranging from 0.018 to 9.98 μM. rsc.org One of these compounds, a cyano pyrazole derivative, was particularly effective against leukemia, melanoma, renal, and breast cancer cell lines. rsc.org Similarly, a separate series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives exhibited potent activity against A549 (non-small cell lung cancer) and HCT-116 (colon cancer) cells, with one compound showing an IC₅₀ value of 8.21 μM against the A549 line. nih.gov
Other pyrazole-containing scaffolds have also yielded highly active compounds. A series of indolo–pyrazole derivatives grafted with thiazolidinone were found to be potent cytotoxic agents, with one compound exhibiting an IC₅₀ value of 3.46 μM against the SK-MEL-28 melanoma cell line. nih.gov Pyridine (B92270) and pyrazolyl pyridine conjugates have also shown remarkable cytotoxicity, particularly against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with one derivative recording IC₅₀ values of 0.18 μM and 0.34 μM, respectively. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have shown high cytotoxicity, with one compound yielding IC₅₀ values of 4.66 μM against MCF-7 cells and 1.98 μM against HCT-116 cells. nih.gov
Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Source(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | IC₅₀ | 8.21 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | IC₅₀ | 19.56 | nih.gov |
| Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | IC₅₀ | 1.98 | nih.gov |
| Pyrazolo[3,4-b]pyridine | MCF-7 (Breast) | IC₅₀ | 4.66 | nih.gov |
| Pyrazolo[3,4-b]pyridine | Hela (Cervical) | IC₅₀ | 2.59 | nih.gov |
| Indolo-pyrazole | SK-MEL-28 (Melanoma) | IC₅₀ | 3.46 | nih.gov |
| Pyrazolyl Pyridine Conjugate | HepG2 (Liver) | IC₅₀ | 0.18 | nih.gov |
| Pyrazolyl Pyridine Conjugate | MCF-7 (Breast) | IC₅₀ | 0.34 | nih.gov |
| Pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine | PC-3, MCF-7, H460, Colo205 | IC₅₀ | Low µM range | researchgate.net |
| N-(1H-Pyrazol-3-yl)quinazolin-4-amine | PANC-1 (Pancreatic) | IC₅₀ | Data not specified | nih.gov |
Cell Cycle Modulation and Apoptosis Induction in Malignant Cells
Beyond direct cytotoxicity, a key therapeutic strategy is to disrupt the cancer cell cycle and trigger apoptosis. Pyrazole derivatives have been shown to be effective in this regard, often by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. cu.edu.egnih.gov
One 1H-pyrazolo[3,4-d]pyrimidine derivative was found to induce apoptosis and arrest the cell cycle in both the S and G2/M phases. nih.gov This compound also significantly increased the BAX/Bcl-2 ratio, an important indicator of apoptosis induction. nih.gov Similarly, certain pyrazolo[3,4-b]pyridine derivatives were found to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. nih.gov The inhibition of tubulin polymerization is another mechanism by which these compounds can act; a potent indolo–pyrazole derivative was shown to arrest cells in the G2/M phase, induce apoptosis through the formation of apoptotic bodies, and generate reactive oxygen species (ROS). nih.gov Studies on other pyrazole derivatives confirmed their ability to induce apoptosis in HepG2 cancer cells and arrest tumor cells in the G2/M phase through the activation of caspase pathways. nih.govnih.gov
Effects on Tumor Growth and Metastasis in Preclinical Models
The ultimate test of an anticancer agent's potential is its efficacy in a living organism. Preclinical studies using animal models have demonstrated the ability of pyrazole-based compounds to inhibit tumor growth and prevent metastasis.
Antimicrobial Activity
The pyrazole scaffold is also a fertile source of compounds with potent antimicrobial properties. Derivatives have been developed that show significant efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Researchers have successfully synthesized pyrazole derivatives with broad-spectrum antibacterial activity. A series of pyrazolo[3,4-b]pyridines was evaluated against four bacterial species: Bacillus subtilis (Gram-positive), Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative), with several derivatives showing moderate activity. japsonline.com Another study on 1H-pyrazolo[3,4-b]pyridine derivatives found them to have elevated activity against anaerobic bacteria. nih.gov
More striking results were observed with novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives. nih.gov One specific hydrazone derivative displayed remarkable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5–125 µg/mL, which were lower than the standard drug chloramphenicol. nih.gov The effectiveness of these compounds can be related to their ability to interfere with the synthesis of the bacterial cell wall, a structure essential for survival. nih.gov
Table 2: Antibacterial Activity of Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Bacterial Strain | Activity Metric | Value | Source(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Bacillus subtilis | Inhibition Zone | 12-14 mm | japsonline.com |
| Pyrazolo[3,4-b]pyridine | Staphylococcus aureus | Inhibition Zone | 12-14 mm | japsonline.com |
| Pyrazolo[3,4-b]pyridine | Anaerobic Bacteria | MIC | 22-100 µg/cm³ | nih.gov |
| Pyrazolyl 1,3,4-Thiadiazine | Various Bacteria | MIC | 62.5-125 µg/mL | nih.gov |
| 1,3,4-Thiadiazole Derivative | Bacillus subtilis | Not Specified | High Activity | mdpi.com |
| N-Glycoside Phenyl Pyrazole | Various Bacteria | Not Specified | Screened | hrpub.org |
Antifungal Efficacy
The same pyrazole scaffolds have also yielded potent antifungal agents. The aforementioned pyrazolyl 1,3,4-thiadiazine hydrazone derivative that showed strong antibacterial effects also exhibited remarkable antifungal activity, with MIC values between 2.9–7.8 µg/mL, outperforming the standard drug clotrimazole. nih.gov
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been investigated as fungicides, with one compound, 8Vc, showing significant activity against the plant pathogens Valsa mali and Physalospora piricola, with EC₅₀ values of 0.22 mg L⁻¹ and 0.55 mg L⁻¹, respectively. researchgate.net The mechanism of action for this compound was found to involve altering the morphology of the fungal mycelia and increasing the permeability of the cell membrane. researchgate.net Other research has focused on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested against seven phytopathogenic fungi. nih.gov One of these compounds displayed higher antifungal activity than the commercial fungicide boscalid. nih.gov
Table 3: Antifungal Activity of Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Fungal Species | Activity Metric | Value | Source(s) |
|---|---|---|---|---|
| Pyrazolyl 1,3,4-Thiadiazine | Various Fungi | MIC | 2.9-7.8 µg/mL | nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4-one | Valsa mali | EC₅₀ | 0.22 mg L⁻¹ | researchgate.net |
| Pyrazolo[3,4-d]pyrimidin-4-one | Physalospora piricola | EC₅₀ | 0.55 mg L⁻¹ | researchgate.net |
| Pyrazole Analogue | Fusarium graminearum | EC₅₀ | 0.0530 µM | nih.gov |
| Pyrazole-4-carboxylic acid amide | 7 Phytopathogenic Fungi | Not Specified | Higher than boscalid | nih.gov |
| 1,3,4-Thiadiazole Derivative | Aspergillus fumigatus | Not Specified | High Activity | mdpi.com |
| N-Glycoside Phenyl Pyrazole | Various Fungi | Not Specified | Screened | hrpub.org |
Antiviral Efficacy
The pyrazole nucleus is a versatile scaffold known to impart a wide spectrum of biological activities, including antiviral properties. nih.gov Derivatives incorporating this moiety have shown therapeutic potential against a range of viruses such as Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV-1), and various influenza strains. nih.gov The antiviral action of these compounds is a key area of research, with studies exploring their efficacy against both RNA and DNA viruses.
Research into pyrazole-based compounds has identified their potential as significant antiviral agents. nih.gov For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral capabilities. A majority of these compounds demonstrated the ability to interfere with the replication of Respiratory Syncytial Virus (RSV) at micromolar concentrations, with EC50 values ranging from 5 µM to 28 µM. nih.gov Structure-activity relationship (SAR) studies on these aniline (B41778) derivatives revealed that the introduction of a chlorine or bromine atom on the aniline ring resulted in the best antiviral activity and selectivity against RSV. nih.gov
Furthermore, other pyrazole derivatives have shown considerable protective effects against Newcastle disease virus (NDV), a highly contagious virus affecting poultry. In one study, a hydrazone derivative and a thiazolidinedione derivative of pyrazole afforded 100% protection against NDV with no mortality. nih.gov A related pyrazolopyrimidine derivative provided 95% protection, while other analogues also conferred significant, though lesser, protection. nih.gov The potential for pyrazole-containing agents is also highlighted by the sub-micromolar activity of the compound BPR1P0034 against the influenza virus, suggesting a promising avenue for developing new and effective antiviral therapies. nih.gov
Anti-inflammatory Activity
Derivatives based on the pyrazole and pyridine frameworks are well-documented for their anti-inflammatory effects. nih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade and the reduction of pro-inflammatory mediators. nih.govnih.gov
The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain. nih.gov The development of hybrid molecules combining pyrazole with other heterocyclic systems, such as pyridazine (B1198779), has led to potent anti-inflammatory agents. These hybrids are designed to leverage the distinct pharmacological characteristics of each component to achieve enhanced biological activity. nih.gov
Enzyme Inhibition Studies
The therapeutic effects of 4-(4-nitro-1H-pyrazol-3-yl)pyridine and its derivatives are often rooted in their ability to selectively inhibit specific enzymes that are critical to pathological processes.
The antiviral activity of certain pyrazole-containing compounds has been linked to their inhibition of a host-cell enzyme, dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital for the replication of both RNA and DNA viruses. By targeting a host enzyme rather than a viral one, these inhibitors can offer broad-spectrum antiviral activity.
Research has identified 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives as potent inhibitors of human DHODH. This class of compounds includes molecules where the azine is a pyridine ring. The inhibition of DHODH by these compounds is the biochemical mechanism responsible for their observed antiviral effects against viruses like the measles virus.
Protein arginine methyltransferases (PRMTs) are enzymes that play a critical role in regulating various cellular processes, and their dysregulation has been implicated in diseases such as cancer and autoimmune disorders. A patent for pyrazole derivatives has described their potential as inhibitors of arginine methyltransferases. These inhibitors are suggested to be valuable for the treatment of autoimmune diseases like rheumatoid arthritis by modulating critical immunomodulatory proteins. For instance, PRMT5 inhibition is expected to decrease the methylation of the guanine (B1146940) exchange factor Vav1, leading to reduced production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell proliferation.
A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov A significant focus of research has been on developing derivatives that selectively inhibit COX-2 over COX-1 to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Hybrid molecules incorporating pyrazole and pyridazine have been synthesized and evaluated for their COX inhibitory activity. In one such study, two series of pyrazole-pyridazine hybrids were developed. The trimethoxy-substituted derivatives from these series emerged as the most active compounds, showing higher inhibitory action against COX-2 than the reference drug celecoxib (B62257). nih.gov Specifically, trimethoxy derivative 6f had an IC50 value of 1.15 µM for COX-2, while another, 5f , had an IC50 of 1.50 µM. nih.gov Another study on pyrazole-thiourea-benzimidazole hybrids identified compounds with potent COX-2 inhibition, with IC50 values as low as 0.0283 nM. acs.org These findings underscore the potential of pyrazole-based scaffolds in creating highly potent and selective COX-2 inhibitors.
Table 1: COX-1/2 Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| PYZ16 | - | 0.52 | 10.73 |
| PYZ28 | - | 0.26 | >192.3 |
| Celecoxib (Ref. 1) | - | 0.78 | 9.51 |
| Celecoxib (Ref. 2) | - | 0.28 | 178.57 |
| Hybrid 5f | - | 1.50 | - |
| Hybrid 6f | - | 1.15 | - |
| PYZ10 | - | 0.0000283 | - |
| PYZ11 | - | 0.0002272 | - |
Data sourced from multiple studies. nih.govnih.govacs.org Selectivity Index (SI) is typically calculated as (IC50 COX-1 / IC50 COX-2).
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of these enzymes have therapeutic applications in cardiovascular and inflammatory diseases. Pyrazolo-pyridine derivatives have been explored as potent PDE inhibitors.
Efforts to develop selective inhibitors from the non-selective PDE inhibitor ibudilast (B1674240) led to the creation of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. lbl.gov Structure-activity relationship studies revealed that modifications to this scaffold could tune the selectivity towards different PDE isoforms. For instance, an unsubstituted pyridazinone lactam nitrogen was critical for PDE3 inhibition, while adding a hydrophobic substituent at the N(2) position and a methoxy (B1213986) group on the pyrazolopyridine ring strongly promoted PDE4 inhibition. lbl.gov Further optimization of this class of compounds led to the identification of potent and selective PDE4 inhibitors, such as N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide, which demonstrated good anti-inflammatory effects in animal models. nih.gov Another study on polycyclic pyrazolo[3,4-d]pyrimidines identified compounds with potent dual inhibitory activity against PDE1 and PDE5. researchgate.net
Table 2: PDE Inhibition by Pyrazole Derivatives
| Compound | Target PDE | IC50 |
|---|---|---|
| Pyrazole No. 2 | PDE4D | 82 µM |
| Pyrazole No. 8 | PDE4D | 0.27 µM |
| Pyrazole No. 21 | PDE4D | 0.021 µM |
| Compound 4c | PDE1 | 60 nM |
| Compound 4c | PDE5 | 75 nM |
Data sourced from multiple studies. lbl.govresearchgate.net
Kinase Inhibition Profiles
The inhibition of kinases, enzymes that play a crucial role in cell signaling and regulation, is a major target in drug discovery, particularly in oncology. The pyrazole-pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of kinase active sites.
Derivatives of 4-(pyrazol-3-yl)pyridine have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in stress signaling pathways. nih.gov The development of these inhibitors originated from an earlier series of pyrimidine-based JNK inhibitors, highlighting the adaptability of the pyrazole-pyridine core in kinase inhibitor design. nih.gov
Furthermore, pyrazole-based compounds have demonstrated inhibitory activity against other kinases. For instance, a series of novel pyrazolyl nicotinonitriles, which share the pyrazole and pyridine motifs, were synthesized and evaluated as PIM-1 kinase inhibitors. nih.gov PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it a target for cancer therapy. Several of these compounds exhibited potent inhibition of PIM-1 kinase, with IC50 values in the nanomolar range, and displayed significant cytotoxicity against cancer cell lines like HepG2. nih.gov One notable derivative demonstrated an IC50 of 20.4 nM against PIM-1 kinase. nih.gov
While direct kinase inhibition data for this compound is not extensively available in public literature, the established activity of structurally related compounds suggests its potential as a kinase inhibitor. The electronic and steric properties conferred by the nitro group and the specific linkage between the pyrazole and pyridine rings are expected to influence its binding affinity and selectivity for various kinase targets.
Table 1: Kinase Inhibitory Activity of Selected Pyrazole-Pyridine Derivatives
| Compound | Target Kinase | IC50 | Source |
|---|---|---|---|
| Pyrazolyl nicotinonitrile derivative 9 | PIM-1 | 20.4 nM | nih.gov |
| Phenylpyrazolopyrimidine derivative 6 | Src kinase | 21.7 µM | nih.gov |
| Phenylpyrazolopyrimidine derivative 4 | Src kinase | 24.7 µM | nih.gov |
| Pyrazolyl nicotinonitrile derivative 5 | PIM-1 | 64.6 nM | nih.gov |
Tubulin Polymerization Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs.
Several classes of compounds containing pyrazole and pyridine rings have been investigated for their ability to inhibit tubulin polymerization. For example, a series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govnih.gov These compounds were developed using a "ring tethering" strategy to lock the conformation and enhance binding to tubulin. nih.gov The most potent compound from this series exhibited an IC50 of 13 nM against the SGC-7901 cancer cell line and was shown to significantly inhibit tubulin polymerization. nih.govnih.gov
Similarly, novel N1-methyl pyrazolo[4,3-d]pyrimidines have been synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov Several of these compounds strongly inhibited tubulin polymerization with IC50 values in the sub-micromolar range, comparable to the known tubulin inhibitor combretastatin (B1194345) A-4. nih.gov For instance, some derivatives displayed IC50 values for tubulin polymerization inhibition as low as 0.42 µM. nih.gov
Table 2: Tubulin Polymerization Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Example IC50 | Source |
|---|---|---|
| 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines | 13 nM (cell-based) | nih.govnih.gov |
| N1-Methyl pyrazolo[4,3-d]pyrimidines | 0.42 µM | nih.gov |
Other Pharmacological Activities
The pyrazole nucleus is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties, such as celecoxib and lonazolac. nih.gov The pyridine ring is also found in analgesic compounds. cytoskeleton.com The combination of these two rings in a single scaffold has led to the exploration of their potential as novel analgesic agents.
Studies on various pyrazole derivatives have demonstrated significant analgesic activity. nih.gov For instance, newly synthesized pyrazole derivatives of benzimidazole (B57391) showed promising analgesic effects in experimental models. nih.gov In the hot plate and tail-flick tests, which are common assays for centrally mediated analgesia, some of these compounds exhibited a notable increase in pain threshold. cytoskeleton.com Similarly, derivatives of pyrrolo[3,4-c]pyridine have been shown to possess strong analgesic properties in both thermal and chemically induced pain models. nih.gov
While specific studies on the analgesic effects of this compound are not widely reported, the established analgesic potential of both the pyrazole and pyridine moieties suggests that this compound and its derivatives could exhibit pain-relieving properties. Further investigations using standard analgesic assays would be necessary to confirm this potential.
The search for new and effective treatments for diabetes mellitus has led to the investigation of various heterocyclic compounds. Pyrazole derivatives have emerged as a promising class of compounds with potential antidiabetic activity. nih.gov
Research has shown that pyrazolo[3,4-b]pyridines possess potential antidiabetic properties. nih.gov More complex derivatives, such as acyl pyrazole sulfonamides, have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.org Inhibition of this enzyme can help to control postprandial hyperglycemia. Several of these sulfonamide derivatives exhibited IC50 values for α-glucosidase inhibition that were significantly lower than the standard drug, acarbose, with one compound showing an IC50 of 1.13 µM. frontiersin.org
Screening for antidiabetic activity often involves in vitro enzyme assays and in vivo studies using animal models of diabetes. springernature.com Although direct evidence for the antidiabetic potential of this compound is limited, the known activity of related pyrazole-containing heterocycles provides a rationale for its investigation as a potential antidiabetic agent.
Table 3: α-Glucosidase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Example IC50 | Standard Drug (Acarbose) IC50 | Source |
|---|
The development of new antiparasitic agents is a global health priority. Pyrazole derivatives have been investigated for their activity against a range of parasites.
Recent studies have highlighted the potential of pyridyl-pyrazolone derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In these studies, certain derivatives showed high potency against the intracellular amastigote form of the parasite, with activity comparable to the reference drug benznidazole. nih.gov
Furthermore, nitro-containing heterocyclic compounds have a history of use as antiparasitic drugs. For example, 5-nitroindazole (B105863) derivatives have demonstrated potent in vitro activity against Leishmania amazonensis. nih.gov One of the most active compounds in this series had an IC50 of 0.46 µM against amastigotes. nih.gov The presence of a nitro group on the pyrazole ring of this compound suggests that it could have potential as an antiparasitic agent, particularly against protozoan parasites like Leishmania and Trypanosoma.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.
The antioxidant potential of pyrazole derivatives has been a subject of investigation. idsi.md The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method used to evaluate the radical scavenging activity of compounds. nih.govresearchgate.netnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. researchgate.net
Modulation of Estrogen Receptors
While direct studies on the estrogen receptor (ER) activity of this compound are not extensively available in the public domain, the broader classes of pyrazole and pyridine derivatives have been the subject of significant research as modulators of estrogen receptors, ERα and ERβ. These receptors are crucial in various physiological processes and are key targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. The research into pyrazole-based compounds has revealed a rich and diverse range of interactions with estrogen receptors, spanning from selective agonism to antagonism.
Research Findings on Pyrazole Derivatives as Estrogen Receptor Modulators
The core pyrazole structure has proven to be a versatile scaffold for developing selective estrogen receptor modulators (SERMs). Researchers have systematically modified the substituents on the pyrazole ring to fine-tune the binding affinity and functional activity at ERα and ERβ.
One area of investigation has focused on tetrasubstituted pyrazoles. nih.gov Studies have demonstrated that these compounds can act as high-affinity ligands for the estrogen receptor. nih.gov For instance, the strategic placement of hydroxyl groups on phenyl rings attached to the pyrazole core is a common feature in many potent ER ligands. A notable example is the propyl-pyrazole-triol (PPT), a synthetic ligand that has shown remarkable selectivity as an ERα agonist. nih.gov This selectivity is attributed to specific interactions between the pyrazole core and the ligand-binding pocket of ERα. nih.gov
Furthermore, the influence of a nitro group on the estrogen receptor activity of pyrazole derivatives has been explored. In a study on novel nitro-substituted triaryl pyrazole derivatives, it was found that the introduction of a nitro group onto a phenol (B47542) ring of the pyrazole structure generally enhanced the binding affinity for ERβ. nih.gov Specifically, a 2-nitrophenol (B165410) derivative demonstrated significant binding to both ERα and ERβ. nih.gov This suggests that the electronic properties and steric effects of the nitro group can play a pivotal role in the interaction with estrogen receptors.
Another class of pyrazole derivatives that has been investigated for estrogen receptor modulation is the cycloalkyl-fused diaryl pyrazoles. nih.gov These compounds, particularly those with p-hydroxyphenyl groups, have exhibited modest selectivity for ERβ and have been characterized as full antagonists for this receptor subtype in gene expression assays. nih.gov Interestingly, the same compounds can act as variable agonists for ERα, highlighting the potential for developing SERMs with a mixed agonist/antagonist profile. nih.gov
The following table summarizes the estrogen receptor activity of some representative pyrazole derivatives:
| Compound Class | Specific Derivative Example | Estrogen Receptor Activity Profile | Reference |
| Tetrasubstituted Pyrazoles | Propyl-pyrazole-triol (PPT) | High-affinity and selective ERα agonist. | nih.gov |
| Nitro-substituted Triaryl Pyrazoles | 2-nitrophenol derivative | Binds to both ERα and ERβ, with enhanced affinity for ERβ due to the nitro group. | nih.gov |
| Cycloalkyl-fused Diaryl Pyrazoles | Cyclohexane-fused 1,3-diphenolic pyrazole | Full ERα agonist and full ERβ antagonist. | nih.gov |
| Pyrazolopyrimidines | 2,3-Diarylpyrazolo[1,5-a]pyrimidines | Estrogen receptor antagonists. | nih.gov |
Insights from Pyridine-Containing Estrogen Receptor Ligands
The pyridine moiety, as present in this compound, is also a structural feature found in some estrogen receptor ligands. Research into derivatives of 4-styrylpyridines has been conducted to develop novel ER ligands. nih.govillinois.edu While many of these compounds displayed only moderate affinity for the estrogen receptor, they underscore the compatibility of the pyridine ring within molecules targeting the ER. nih.govillinois.edu
Mechanistic Investigations of 4 4 Nitro 1h Pyrazol 3 Yl Pyridine S Biological Actions
Molecular Targets and Signaling Pathways
Receptor Binding Mechanisms
There is no specific information in the reviewed literature detailing the receptor binding mechanisms of 4-(4-nitro-1H-pyrazol-3-yl)pyridine . For related pyrazol-4-yl-pyridine derivatives, studies have investigated their roles as allosteric modulators of receptors like the muscarinic acetylcholine (B1216132) receptor M4. nih.gov However, these findings cannot be directly extrapolated to the nitro-substituted compound .
Protein-Ligand Interactions and Specificity
Computational and experimental studies to elucidate the specific protein-ligand interactions of This compound have not been reported. While general pyrazole (B372694) derivatives are known to interact with a variety of protein targets, the specificity of these interactions is highly dependent on the complete molecular structure of the compound. nih.gov Without dedicated research, the protein binding profile and specificity of This compound remain unknown.
Cellular Processes Modulation
The effects of This compound on cellular processes such as proliferation, viability, and cell death pathways have not been specifically documented. The broader family of pyrazole derivatives has demonstrated a range of activities in these areas, often in the context of anticancer research. mdpi.comnih.gov
Impact on Cell Proliferation and Viability
Specific data on the impact of This compound on the proliferation and viability of cell lines are not available. Numerous studies on other pyrazole compounds have reported antiproliferative activity against various cancer cell lines, but these results are compound-specific. nih.gov
Induction of Cell Death Pathways (e.g., Apoptosis)
There is no published evidence to confirm whether This compound induces cell death pathways such as apoptosis. Mechanistic studies on related pyrazole derivatives have sometimes shown the induction of apoptosis as a mechanism for their anticancer effects, but this cannot be assumed for the subject compound.
Cell Cycle Arrest Mechanisms (e.g., S-phase arrest)
The ability of This compound to cause cell cycle arrest at specific phases has not been investigated in the available literature. While some pyrazole-containing compounds have been shown to induce cell cycle arrest, the specific phase of arrest and the underlying molecular mechanisms are unique to each compound.
Structure Activity Relationship Sar and Lead Optimization for 4 4 Nitro 1h Pyrazol 3 Yl Pyridine Analogues
Impact of Pyrazole (B372694) Ring Substitutions on Activity
Modifications to the pyrazole moiety, particularly at the C4 and N1 positions, have been shown to be critical determinants of biological efficacy.
Role of the Nitro Group at Position 4 of Pyrazole
The nitro group at the C4 position of the pyrazole ring is a key feature for the biological activity of many analogues. In a series of pyrazole-based compounds targeting Aurora A kinase, the presence of a nitro group was found to be more optimal for antiproliferative activity compared to hydrogen, methyl, methoxy (B1213986), or chloro substituents nih.gov. Similarly, studies on pyrazole derivatives have demonstrated that a p-nitrophenyl moiety attached to the pyrazole scaffold can confer the highest anti-inflammatory activity within a series nih.gov.
The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring. This can enhance binding affinity to biological targets through various non-covalent interactions. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a target protein, thereby stabilizing the ligand-protein complex. The presence of a nitro group has been noted in various biologically active pyrazole derivatives, highlighting its importance in molecular recognition nih.govnih.gov.
Effect of Substituents at Position 1 of Pyrazole
The N1 position of the pyrazole ring offers a versatile point for modification to fine-tune the pharmacological profile of the analogues. The substituent at this position can influence potency, selectivity, and physicochemical properties such as solubility and metabolic stability.
The introduction of different groups at N1 can modulate the molecule's lipophilicity, which affects cell permeability and oral bioavailability. Furthermore, the N1-substituent can orient the other parts of the molecule within the binding site to achieve optimal interactions. For example, bulky groups can enhance antimicrobial activity by improving the fit within the target's active site asianpubs.orgresearchgate.net.
The following table summarizes the impact of various N1-substituents on the activity of pyrazole analogues based on reported studies.
| N1-Substituent Type | Observed Impact on Activity | Potential Rationale | Reference Example |
|---|---|---|---|
| Aromatic Rings (e.g., Phenyl, Benzyl) | Can significantly increase potency. Substitution on the aromatic ring itself (e.g., chloro, fluoro) can further enhance activity. | Provides opportunities for π-π stacking and hydrophobic interactions within the target's active site. | Anti-inflammatory pyrazoles nih.gov |
| Benzenesulfonamides | Can confer selectivity towards specific enzyme isoforms, such as COX-2. | Allows for specific hydrogen bonding and ionic interactions with key residues in the active site. | COX inhibitors tandfonline.com |
| Small Alkyl/Cycloalkyl Groups | Often used to probe steric limitations within the binding pocket. Can improve metabolic stability. | Fills small hydrophobic pockets without causing steric hindrance. | General pyrazole derivatives nih.gov |
| Heterocyclic Rings | Can introduce additional points for hydrogen bonding and improve solubility. | Nitrogen or oxygen atoms in the heterocycle can act as hydrogen bond acceptors or donors. | Kinase inhibitors nih.gov |
Impact of Pyridine (B92270) Ring Substitutions on Activity
Positional Isomerism of Pyridine Attachment to Pyrazole
Studies on pyridine carboxylic acid isomers have highlighted that the position of the nitrogen atom within the pyridine ring dictates its electronic properties and its ability to act as a hydrogen bond acceptor nih.gov. This principle extends to pyrazolyl-pyridine systems. The orientation of the pyridine nitrogen relative to the pyrazole core influences the molecule's dipole moment and its interaction with target residues. For many kinase inhibitors, the pyridine nitrogen is essential for forming a key hydrogen bond with the hinge region of the kinase domain. Shifting its position can disrupt this critical interaction, leading to a significant loss of activity. The relative stability and reactivity of fused pyrazolopyridine systems also depend on the arrangement of the nitrogen atoms, which in turn influences their biological profile nih.govresearchgate.netnih.gov.
Influence of Substituents on Pyridine Nitrogen Atom
Direct modification of the pyridine nitrogen atom, through N-oxidation or quaternization, presents another avenue for lead optimization.
Pyridine N-Oxides: The conversion of the pyridine nitrogen to a pyridine N-oxide alters its electronic and steric properties. The N-oxide moiety can act as both a hydrogen bond acceptor and a potential metal chelator. This modification can influence a compound's biological activity, solubility, and metabolic profile utupub.fiarkat-usa.org. In some cases, N-oxidation can lead to a change or even a loss of activity if the lone pair of the pyridine nitrogen is critical for a specific interaction. However, it can also introduce new, favorable interactions. For example, pyridine N-oxide derivatives have been investigated as a class of anti-HIV compounds, where the N-oxide group was found to be important for their mechanism of action nih.gov. The formation of an N-oxide can also affect the cytotoxicity and genotoxicity profile of pyridine-containing compounds nih.gov.
Quaternization: The quaternization of the pyridine nitrogen by alkylation introduces a permanent positive charge, transforming the molecule into a pyridinium salt. This significantly increases the polarity of the compound and its ability to form strong ionic interactions. This strategy has been employed to enhance the antibacterial activity of certain compounds, as the positive charge can facilitate interaction with negatively charged bacterial cell membranes researchgate.net. However, the increased polarity may also reduce cell permeability and limit oral bioavailability, making this modification more suitable for topical or intravenously administered agents.
The following table summarizes the effects of modifying the pyridine nitrogen.
| Modification | Structural/Chemical Change | Impact on Biological Activity | Potential Advantages/Disadvantages |
|---|---|---|---|
| N-Oxidation | Forms a pyridine N-oxide; increases polarity and introduces a hydrogen bond acceptor. | Activity can be increased, decreased, or altered depending on the target. Can change the metabolic pathway. | Advantage: May improve solubility and introduce new binding interactions. Disadvantage: May abolish a critical nitrogen-target interaction. utupub.finih.gov |
| Quaternization | Forms a pyridinium salt; introduces a permanent positive charge. | Can enhance activity, particularly for antibacterial agents, by interacting with cell membranes. | Advantage: Strong ionic interactions can increase potency. Disadvantage: Reduced membrane permeability and potential for off-target toxicity. researchgate.net |
Pharmacophore Elucidation and Design of Novel Analogues
Pharmacophore modeling is a crucial tool in the lead optimization process for 4-(4-nitro-1H-pyrazol-3-yl)pyridine analogues. It involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. By analyzing the SAR of a series of active compounds, a common pharmacophore model can be developed.
For pyrazolopyridine and related scaffolds, pharmacophore models often highlight several key features:
Aromatic/Hydrophobic Regions: Both the pyrazole and pyridine rings typically serve as hydrophobic cores that fit into corresponding pockets in the target protein nih.gov.
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole and pyridine rings, as well as the oxygen atoms of the nitro group, are critical hydrogen bond acceptors nih.gov.
Hydrogen Bond Donors: An unsubstituted N1-H of the pyrazole can act as a hydrogen bond donor.
A study on pyrazolopyridine analogues as PDE4 inhibitors identified a five-point pharmacophore model consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as being crucial for inhibitory activity nih.gov. Docking studies further revealed that these features engage in key interactions, such as hydrogen bonding with specific aspartate and glutamine residues and π-π stacking with phenylalanine residues in the active site nih.gov.
This understanding of the pharmacophore allows for the rational design of novel analogues. New molecules can be designed in silico to better fit the pharmacophore model, potentially leading to compounds with enhanced potency and selectivity. This design process may involve introducing new functional groups to form additional interactions, modifying existing groups to optimize binding, or altering the scaffold to improve pharmacokinetic properties while maintaining the key pharmacophoric elements nih.gov. The ultimate goal is to generate new chemical entities with superior therapeutic profiles.
Strategies for Enhancing Potency and Selectivity of this compound Analogues
The development of analogues of this compound as potent and selective therapeutic agents involves a range of medicinal chemistry strategies. Lead optimization efforts focus on systematic modifications of the pyrazolyl-pyridine scaffold to improve target engagement, enhance biological activity, and minimize off-target effects. These strategies are guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with corresponding changes in potency and selectivity.
Key approaches include the modification of both the pyridine and pyrazole rings, as well as the exploration of the core heterocyclic system itself. The goal is to optimize interactions with the target protein, often by exploiting specific binding pockets or allosteric sites.
Modification of the Pyridine Moiety
The pyridine ring serves as a crucial site for modification to fine-tune the pharmacological properties of this compound class. Research into related pyrazol-4-yl-pyridine derivatives has shown that introducing different substituents on the pyridine core can significantly impact potency.
For instance, in a series of pyrazol-4-yl-pyridine derivatives developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, the introduction of a cyano moiety at the pyridine core generally led to improved potency compared to their methylated analogues. nih.gov This suggests that electron-withdrawing groups can be beneficial for activity. The position of the nitrogen atom within the pyridine ring is also a critical determinant of the compound's allosteric profile, with different isomers showing vastly different abilities to potentiate receptor responses. nih.gov
Further studies on 2-phenyl-3-(1H-pyrazol-4-yl) pyridine PAMs for the M4 receptor highlighted how small structural changes to substituents on the pyridine ring can lead to significant differences in potency (pEC50) and maximum effect (Emax). nih.gov For example, the replacement of a methyl group with other functionalities can drastically alter the allosteric modulation of the target receptor.
Table 1: Effect of Pyridine Ring Substituents on M4 Receptor Activity
Modification of the Pyrazole Ring
The pyrazole ring is another key component for structural modification. The nature and position of substituents on this ring can influence binding affinity and selectivity. While the parent compound specifies a nitro group at the 4-position, SAR studies often explore the impact of replacing or modifying this group. The presence of a nitro group can increase antibacterial activity in some contexts.
In the broader class of pyrazolopyridines, alkylation of the pyrazole moiety is a common strategy. nih.gov Furthermore, the entire pyrazole ring can be replaced with other five-membered heterocycles to probe the importance of the core structure. For example, substituting the 1H-pyrazole ring with a triazole moiety in one series of M4 PAMs resulted in a decrease in potency, baseline activity, and Emax, indicating the pyrazole core is preferred for this specific target. nih.gov
Exploiting Shape and Electrostatic Complementarity
Beyond simple substituent changes, rational drug design principles are employed to enhance selectivity. One powerful approach is to exploit differences in the shape and size of binding sites between the intended target and off-target proteins. Designing ligands that bind to a subsite that is larger in the target of interest can lead to significant gains in selectivity.
Furthermore, optimizing the electrostatic properties of an inhibitor is a key strategy for improving both potency and selectivity. This involves tuning the charge distribution of the ligand to achieve a favorable balance between strong intermolecular interactions with the target and the energetic penalty of desolvation upon binding. By analyzing the electrostatic potentials of the target's binding site, modifications can be made to the this compound scaffold to create more complementary electrostatic interactions, thereby enhancing affinity for the desired target over others.
These strategies, combining targeted substituent modification with advanced molecular design principles, are essential for the optimization of this compound analogues into highly potent and selective drug candidates.
Future Directions and Therapeutic Potential of 4 4 Nitro 1h Pyrazol 3 Yl Pyridine
Development as a Lead Compound for Specific Disease Targets
A lead compound is a chemical starting point for the creation of new drugs. The development of 4-(4-nitro-1H-pyrazol-3-yl)pyridine as a lead compound is supported by extensive research into structurally similar pyrazole (B372694) and pyrazole-pyridine derivatives, which have shown activity against a variety of disease targets. frontiersin.orgnih.gov The core structure is amenable to chemical modifications, allowing researchers to optimize its efficacy, potency, and pharmacokinetic properties through structure-activity relationship (SAR) studies. frontiersin.orgnih.gov
Research has identified several key therapeutic areas where pyrazole-pyridine analogs show promise. These findings suggest potential disease targets for this compound and guide its development. For instance, various pyrazole derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govfrontiersin.org The addition of specific functional groups, such as the nitro group present in this compound, can significantly influence its biological activity. frontiersin.org
Key research findings for closely related pyrazole-pyridine scaffolds are summarized below:
| Derivative Class | Target | Therapeutic Area | Key Findings |
| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine (B1216132) Receptor M4 (M4) | Schizophrenia, Dementia | Identified as selective positive allosteric modulators (PAMs), which enhance the receptor's response to its natural ligand. nih.govnih.gov |
| 4-(Pyridin-4-yl)-1H-pyrazoles | ROS Receptor Tyrosine Kinase | Cancer | A designed series of compounds showed moderate inhibitory activity against ROS kinase, a target involved in cancer cell signaling. elsevierpure.comresearchgate.net |
| Pyrazolo[3,4-b]pyridine derivatives | Tropomyosin Receptor Kinase (TRK) | Cancer | Scaffold hopping led to the design of potent pan-TRK inhibitors with nanomolar efficacy. rsc.org |
| Pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | Autoimmune Disease, Cancer | A series of derivatives yielded a potent TBK1 inhibitor, a key regulator in innate immunity and oncogenesis. researchgate.net |
| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε (CK1δ/ε) | Neurodegenerative Disorders, Cancer | Compounds from this class were identified as valuable lead molecules for developing CK1δ/ε inhibitors. nih.govx-mol.com |
| Pyrazolo[4,3-c]pyridine derivatives | PEX14-PEX5 Protein-Protein Interaction | Trypanosomiasis | Small molecule inhibitors were developed to disrupt glycosomal protein import in Trypanosoma parasites, killing them effectively. microbialcell.comresearchgate.net |
These studies collectively demonstrate that the pyrazole-pyridine core is a versatile scaffold for developing targeted therapies. The specific nitro-substitution on this compound may confer unique properties that could be exploited for one or more of these, or other, disease targets.
Combination Therapies involving this compound
While specific studies on combination therapies involving this compound are not yet widely reported, this area represents a significant avenue for future research. The development of targeted agents, such as kinase inhibitors, has increasingly involved their use in combination with other treatments to enhance efficacy and overcome drug resistance.
The rationale for using pyrazole-based compounds in combination therapies is strong. In complex diseases like cancer, targeting a single pathway is often insufficient due to the activation of compensatory signaling routes. Combining a selective inhibitor like a pyrazole derivative with standard chemotherapy or another targeted agent could create a synergistic effect, leading to better therapeutic outcomes. For example, molecules possessing a pyrazole scaffold have been shown to induce apoptosis through caspase-dependent pathways, a mechanism that could complement the action of other anticancer drugs. acs.org The design of hybrid molecules that combine the pyrazole pharmacophore with other active moieties is already being explored as a strategy to achieve enhanced potency. acs.orgnih.gov Future investigations should explore pairing this compound with existing drugs to target diseases from multiple angles.
Nanotechnology and Advanced Drug Delivery Systems for Pyrazole-Pyridine Conjugates
A significant challenge in drug development is achieving effective delivery of a compound to its target site while minimizing systemic exposure and toxicity. Nanotechnology offers promising solutions to these challenges, particularly for small molecules like pyrazole-pyridine conjugates. nih.gov Encapsulating therapeutic agents within nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. nih.govyoutube.com
Several studies have demonstrated the successful application of nanotechnology to pyrazole-based compounds, providing a blueprint for the future formulation of this compound. These advanced drug delivery systems aim to improve the therapeutic index of anticancer drugs by optimizing their tissue distribution and facilitating their delivery to the site of action. nih.gov
| Nanocarrier Type | Application for Pyrazole Derivatives | Advantages |
| Solid Lipid Nanoparticles (SLNs) | Used to formulate pyrazolo-pyridazine derivatives for anticancer applications. nih.gov | Improves therapeutic index, facilitates targeted delivery, reduces systemic toxicity. nih.gov |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Also used for pyrazolo-pyridazine delivery. nih.gov | Combines advantages of both lipid and polymer nanoparticles, such as high drug loading and controlled release. |
| Dendrimer Nanoparticles | Employed to solubilize a water-insoluble pyrazole derivative, enhancing its antibacterial activity against Staphylococci. nih.gov | Overcomes poor water solubility, improves physicochemical properties for clinical application. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 4-(4-nitro-1H-pyrazol-3-yl)pyridine, and how can reaction yields be improved?
The synthesis of this compound can be optimized using cross-coupling reactions (e.g., Suzuki-Miyaura) or nitration protocols. For example:
- Suzuki-Miyaura coupling : React halogenated pyrazole derivatives with pyridinyl boronic acids under palladium catalysis .
- Nitration : Introduce the nitro group using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts .
To improve yields: - Use high-purity starting materials and inert atmospheres (N₂/Ar) to prevent oxidation.
- Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity).
Q. How can spectroscopic techniques validate the structure and purity of this compound?
A multi-technique approach is essential:
- NMR : Confirm regiochemistry via ¹H/¹³C chemical shifts (e.g., pyrazole C-H protons at δ 8.5–9.0 ppm; pyridine protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR : Identify nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretching) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical:
- Data collection : Use MoKα radiation (λ = 0.71073 Å) and refine with SHELXL .
- Key parameters : Analyze dihedral angles between pyrazole and pyridine rings (e.g., coplanarity <5° suggests conjugation) .
- Intermolecular interactions : Identify hydrogen bonds (e.g., C–H⋯O/N) and π-π stacking (d = 3.5–3.7 Å) to explain packing motifs .
Example: In related pyridinyl-pyrazole systems, centrosymmetric dimers form via C–H⋯N interactions, influencing solubility .
Q. How can contradictory biological activity data be addressed in enzyme inhibition studies?
Contradictions may arise from assay conditions or substituent effects:
- Dose-response curves : Test across a wide concentration range (nM–μM) to confirm IC₅₀ reproducibility .
- Molecular docking : Compare binding poses (e.g., nitro group orientation in kinase active sites) using AutoDock Vina .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing nitro with cyano) to isolate electronic vs. steric effects .
Q. What strategies mitigate decomposition during photophysical studies?
The nitro group’s electron-withdrawing nature may sensitize the compound to light:
- Storage : Use amber vials under inert gas and −20°C storage .
- Stability assays : Monitor UV-Vis absorbance (λmax shifts >10 nm indicate degradation).
- Additives : Include radical scavengers (e.g., BHT) in solutions to inhibit photooxidation .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | Monoclinic (C2/c) | |
| Unit cell dimensions | a=8.50 Å, b=9.88 Å, c=10.43 Å | |
| π-π stacking distance | 3.606 Å | |
| R-factor (R₁) | <0.07 |
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Solution |
|---|---|---|
| Di-nitrated derivatives | Excess HNO₃ | Lower reaction temperature |
| Dehalogenated species | Reductive coupling | Use Pd(PPh₃)₄ instead of PdCl₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
